1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 1421528-82-6
VCID: VC4293000
InChI: InChI=1S/C17H14N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,21)
SMILES: C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Molecular Formula: C17H14N2O2S2
Molecular Weight: 342.43

1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

CAS No.: 1421528-82-6

Cat. No.: VC4293000

Molecular Formula: C17H14N2O2S2

Molecular Weight: 342.43

* For research use only. Not for human or veterinary use.

1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea - 1421528-82-6

Specification

CAS No. 1421528-82-6
Molecular Formula C17H14N2O2S2
Molecular Weight 342.43
IUPAC Name 1-phenyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Standard InChI InChI=1S/C17H14N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,21)
Standard InChI Key UPTVXRSIGQLUOM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₈H₁₅N₂O₂S₂, with a molecular weight of 363.46 g/mol. Its IUPAC name, 1-phenyl-3-[(5-(thiophene-2-carbonyl)thiophen-2-yl)methyl]urea, reflects its two thiophene rings—one bearing a carbonyl group at the 2-position and the other linked via a methylene bridge to the urea nitrogen . The phenyl group attached to the opposing urea nitrogen introduces aromaticity, while the thiophene-carbonyl moiety contributes electron-withdrawing characteristics that influence reactivity and intermolecular interactions.

Table 1: Comparative Molecular Profiles of Related Urea-Thiophene Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ureaC₁₈H₁₅N₂O₂S₂363.46Phenyl, thiophene-2-carbonyl
1-(2-Ethoxyphenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea C₁₉H₁₈N₂O₃S₂386.5Ethoxyphenyl, thiophene-3-carbonyl
1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)ureaC₂₀H₂₀N₂O₂S₂384.51Phenylpropyl, thiophene-3-carbonyl

The structural distinction lies in the substitution pattern: the ethoxyphenyl and phenylpropyl groups in analogs and alter solubility and steric effects compared to the simpler phenyl group in the target compound .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea likely follows a multi-step protocol common to urea-thiophene derivatives. A plausible route involves:

  • Thiophene-2-carbonyl chloride preparation: Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form thiophene-2-carbonyl chloride, a key electrophile.

  • Friedel-Crafts acylation: The carbonyl chloride reacts with 2-methylthiophene under Lewis acid catalysis (e.g., AlCl₃) to introduce the thiophene-2-carbonyl group at the 5-position of the thiophene ring.

  • Methylation and amine coupling: The resulting 5-(thiophene-2-carbonyl)thiophen-2-yl)methanol is converted to a methylamine intermediate, which subsequently reacts with phenyl isocyanate to form the urea linkage .

Spectroscopic Characterization

While specific spectral data for the compound are unavailable, analogous urea-thiophene derivatives exhibit:

  • ¹H NMR: Signals for phenyl protons (δ 7.2–7.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and urea NH groups (δ 8.3–9.0 ppm).

  • IR: Stretching vibrations for urea C=O (~1640 cm⁻¹) and thiophene C-S (~680 cm⁻¹) .

  • MS: Molecular ion peaks consistent with the molecular weight and fragmentation patterns indicative of thiophene and phenyl loss .

Physicochemical Properties

The compound’s properties are influenced by its hybrid aromatic-heterocyclic structure:

  • Solubility: Limited aqueous solubility due to hydrophobic phenyl and thiophene groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Thermal Stability: Expected decomposition temperature >200°C, based on analogs with similar urea and thiophene content .

  • Electronic Properties: The electron-deficient thiophene-carbonyl group may enhance charge transport, suggesting utility in organic electronics.

Research Gaps and Future Directions

Despite promising inferences from structural analogs, direct studies on 1-phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea are lacking. Key research priorities include:

  • Synthetic optimization: Developing high-yield, scalable routes using green chemistry principles.

  • Biological profiling: Screening against cancer cell lines and pathogenic enzymes to validate hypothesized activities.

  • Material characterization: Measuring charge carrier mobility and photovoltaic efficiency for electronics applications.

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